3-Acetoxyxanthine

Description

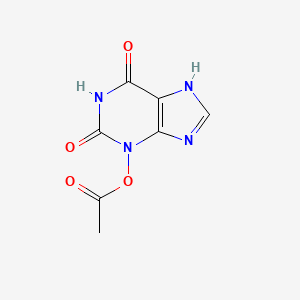

It serves as a model compound for studying the "proximate" or activated form of 3-hydroxyxanthine, which is implicated in cancer initiation . Synthesized via O-acetylation of 3-hydroxyxanthine, early methods required optimization with acetyl chloride to achieve a 78% yield due to incomplete acetylation in acetic acid/anhydride mixtures .

The compound exhibits ambident electrophilic reactivity, participating in both redox and substitution reactions. Its reactivity is pH-dependent, with distinct pathways (heterolytic cleavage to nitrenium/carbonium ions or homolytic radical formation) dominating under acidic or neutral conditions, respectively . This dual reactivity underpins its role in generating 8-substituted xanthine derivatives, such as 8-chloroxanthine and 8-methylmercaptoxanthine, which are urinary metabolites linked to oncogenesis .

Properties

CAS No. |

22052-01-3 |

|---|---|

Molecular Formula |

C7H6N4O4 |

Molecular Weight |

210.15 g/mol |

IUPAC Name |

(2,6-dioxo-7H-purin-3-yl) acetate |

InChI |

InChI=1S/C7H6N4O4/c1-3(12)15-11-5-4(8-2-9-5)6(13)10-7(11)14/h2H,1H3,(H,8,9)(H,10,13,14) |

InChI Key |

JFZOYDLNLQWKIZ-UHFFFAOYSA-N |

SMILES |

CC(=O)ON1C2=C(C(=O)NC1=O)NC=N2 |

Canonical SMILES |

CC(=O)ON1C2=C(C(=O)NC1=O)NC=N2 |

Other CAS No. |

22052-01-3 |

Synonyms |

3-acetoxyxanthine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Sulfate Ester of 3-Hydroxyxanthine

- Synthesis : Prepared via sulfation of 3-hydroxyxanthine, analogous to 3-acetoxyxanthine synthesis .

- Reactivity : Shares qualitative reactivity with this compound but exhibits a higher reaction rate in redox and substitution processes. For example, it oxidizes iodide ions and cysteine more rapidly .

- Mechanism : Likely follows a similar nitrenium ion-mediated pathway, though its enhanced rate suggests greater electrophilicity or stability of intermediates .

7-Acetoxyxanthine

- Structural Difference : Acetoxy group at N-7 instead of N-3.

- Reactivity : Demonstrates redox and substitution behavior comparable to this compound, though positional isomerism may alter nucleophilic attack sites .

- Biological Implication : Hypothesized to be oncogenic like 3-hydroxyxanthine, though direct evidence is pending .

8-Substituted Xanthine Derivatives

- Examples : 8-Iodoxanthine, 8-chloroxanthine, and 8-methylmercaptoxanthine.

- Formation : Generated via reactions of this compound with nucleophiles (e.g., iodide, chloride, methionine). 8-Iodoxanthine synthesis is challenging, with yields ≤15% .

- Biological Role : These metabolites are biomarkers of oncogen activation in vivo, mirroring in vitro reactions of this compound .

Comparative Data Tables

Table 1: Reaction Rates and Conditions of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.